molecular formula C15H14BrN3O3 B11586983 N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}pyridine-2-carboximidamide

N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}pyridine-2-carboximidamide

Cat. No.: B11586983
M. Wt: 364.19 g/mol
InChI Key: HMWYTUYEHAUGFM-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is a complex organic compound that features a combination of pyridine, amino, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE typically involves the reaction of 2-aminopyridine with 4-bromo-3-methylphenoxyacetic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other bioactive molecules .

Biology

In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as catalysts in enzymatic reactions .

Medicine

In medicinal chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE
  • (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-FLUORO-3-METHYLPHENOXY)ACETATE

Uniqueness

The uniqueness of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-BROMO-3-METHYLPHENOXY)ACETATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate

InChI

InChI=1S/C15H14BrN3O3/c1-10-8-11(5-6-12(10)16)21-9-14(20)22-19-15(17)13-4-2-3-7-18-13/h2-8H,9H2,1H3,(H2,17,19)

InChI Key

HMWYTUYEHAUGFM-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)Br

Origin of Product

United States

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